molecular formula C9H10N2O2S B1373373 N-cyclopropyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide CAS No. 1311313-89-9

N-cyclopropyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B1373373
CAS No.: 1311313-89-9
M. Wt: 210.26 g/mol
InChI Key: JKWPJSMCAWSTDD-UHFFFAOYSA-N
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Description

Core Molecular Framework and Substituent Distribution

The molecular architecture of N-cyclopropyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide is built upon a central 1,3-thiazole heterocyclic ring system that serves as the primary structural scaffold. This five-membered aromatic ring contains both nitrogen and sulfur heteroatoms positioned at the 1 and 3 positions respectively, creating a unique electronic environment that influences the entire molecular structure. The thiazole ring exhibits characteristic aromatic properties due to the delocalization of six π-electrons across the five-membered system, which contributes significantly to the overall stability and reactivity of the compound.

The substituent distribution pattern reveals a highly organized arrangement of functional groups that collectively define the compound's three-dimensional structure. At the 4-position of the thiazole ring, a formyl group (-CHO) is directly attached, introducing a strong electron-withdrawing influence that significantly affects the electron density distribution throughout the aromatic system. This aldehyde functionality creates a planar geometry at this position due to the sp² hybridization of the carbonyl carbon, which maintains conjugation with the thiazole π-system.

The 2-position of the thiazole ring bears the complex N-cyclopropyl-N-acetamide substituent, which represents the most structurally intricate portion of the molecule. The acetamide group (CH₃CONH-) provides both hydrogen bonding capability through the amide nitrogen and additional electron density through the carbonyl oxygen. The cyclopropyl group attached to the amide nitrogen introduces significant steric constraints due to its highly strained three-membered ring structure, which possesses considerable ring strain energy and unique bonding characteristics.

Structural Component Position Electronic Effect Geometric Constraint
Thiazole Ring Central Aromatic stabilization Planar
Formyl Group 4-position Electron-withdrawing Planar (sp²)
Acetamide Group 2-position Electron-donating/withdrawing Planar amide
Cyclopropyl Ring N-substituent Weak electron-donating Highly strained

The overall molecular geometry is predominantly controlled by the planar nature of the thiazole ring and the amide functionality, while the cyclopropyl group provides a three-dimensional element that extends perpendicular to the main aromatic plane. This spatial arrangement creates distinct conformational preferences that influence both the physical properties and potential intermolecular interactions of the compound. The molecular structure exhibits an Simplified Molecular Input Line Entry System notation of CC(=O)N(C1CC1)C2=NC(=CS2)C=O, which accurately represents the connectivity pattern and stereochemical relationships within the molecule.

Properties

IUPAC Name

N-cyclopropyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S/c1-6(13)11(8-2-3-8)9-10-7(4-12)5-14-9/h4-5,8H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKWPJSMCAWSTDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1CC1)C2=NC(=CS2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Steps in Synthesis

  • Formation of Thiazole Core :

    • Reactants: A thioamide and α-halo ketone (e.g., chloroacetyl chloride).
    • Solvent: Dimethylformamide (DMF) or ethanol.
    • Catalyst: Potassium carbonate (K₂CO₃) or piperidine.
    • Reaction Conditions: Heated at 80–100°C under an inert atmosphere to promote cyclization.
  • Introduction of Cyclopropyl Group :

    • Cyclopropanation is achieved using cyclopropylamine as a nucleophile.
    • Solvent: Ethanol or acetonitrile.
    • Reaction Conditions: Stirring at room temperature or mild heating.
  • Formylation :

    • The formyl group is introduced via Vilsmeier-Haack reaction using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).
    • Reaction Conditions: Controlled addition at low temperatures followed by gradual heating.

Specific Experimental Procedures

Example Procedure 1: Cyclization and Functionalization

  • Dissolve thioamide precursor in DMF.
  • Add α-halo ketone dropwise with stirring.
  • Introduce K₂CO₃ as a base catalyst.
  • Heat the mixture at 90°C for 6 hours to form the thiazole core.
  • Cool the reaction mixture and extract the product using ethyl acetate.

Example Procedure 2: Cyclopropanation

  • Dissolve the intermediate thiazole compound in ethanol.
  • Add cyclopropylamine slowly under stirring.
  • Allow the reaction to proceed at room temperature for 12 hours.
  • Purify the crude product via recrystallization from ethanol-water mixture.

Example Procedure 3: Formylation

  • Add DMF to a cooled solution of POCl₃ under nitrogen atmosphere.
  • Slowly add the cyclopropyl-thiazole intermediate to the mixture.
  • Heat at 60°C for 4 hours to complete formylation.
  • Neutralize with sodium bicarbonate solution and extract with dichloromethane.

Reaction Monitoring and Purification

Monitoring

  • Thin-layer chromatography (TLC) is used to monitor reaction progress.
  • UV-vis spectroscopy can confirm functional group modifications.

Purification

  • Recrystallization from ethanol-water or methanol can yield pure crystals of this compound.
  • Column chromatography may be employed for further purification.

Data Table: Key Reaction Parameters

Step Reactants Solvent Catalyst/Base Temperature Time Purification Method
Thiazole Formation Thioamide + α-halo ketone DMF/Ethanol K₂CO₃/Piperidine 80–100°C 6 hours Extraction + Recrystallization
Cyclopropanation Cyclopropylamine + Intermediate Ethanol None RT 12 hours Recrystallization
Formylation POCl₃ + DMF DMF None 60°C 4 hours Neutralization + Extraction

Notes on Optimization

  • Yield Improvement :

    • Use high-purity reagents and optimize stoichiometric ratios of reactants.
    • Employ inert atmospheres (e.g., nitrogen) to prevent oxidation during synthesis.
  • Safety Considerations :

    • Handle POCl₃ with care due to its corrosive nature.
    • Use appropriate personal protective equipment (PPE) when working with organic solvents.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Electrophilic reagents like halogens, nitrating agents

Major Products Formed

    Oxidation: N-cyclopropyl-N-(4-carboxy-1,3-thiazol-2-yl)acetamide

    Reduction: N-cyclopropyl-N-(4-hydroxymethyl-1,3-thiazol-2-yl)acetamide

    Substitution: Various substituted thiazole derivatives depending on the electrophile used

Scientific Research Applications

Chemical Structure and Synthesis

N-cyclopropyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide belongs to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen. The presence of the cyclopropyl group and the formyl thiazole moiety contributes to its unique chemical properties.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The thiazole moiety is known for its ability to disrupt bacterial lipid biosynthesis, which is crucial for the survival of various pathogens. Studies have shown that derivatives of thiazole can inhibit the growth of both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The compound's structure suggests potential applications in cancer therapy. Thiazole derivatives have been explored for their ability to inhibit tumor growth by interfering with specific cellular pathways involved in cancer proliferation. Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines, although further investigation is needed to confirm these findings .

Anthelmintic Activity

Recent studies have evaluated the anthelmintic potential of thiazole derivatives. Compounds related to this compound have shown moderate to excellent activity against nematodes such as Haemonchus contortus. This suggests potential applications in veterinary medicine for treating parasitic infections .

Hybrid Antimicrobials

The development of hybrid compounds that combine thiazole with other pharmacophores has emerged as a promising strategy for enhancing antibacterial efficacy. This compound could serve as a scaffold for designing new hybrid antimicrobials that leverage the strengths of multiple active components .

Case Studies and Research Findings

Study ReferenceFocusKey Findings
Anthelmintic ActivityCompounds showed moderate to excellent activity against Haemonchus contortus.
Antimicrobial ActivityExhibited potent antibacterial effects against various bacterial strains.
Anticancer PotentialIndicated cytotoxic effects on cancer cell lines; further studies required for validation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazole-containing acetamides are a versatile class of compounds with applications in drug discovery and materials science.

Table 1: Structural and Functional Comparison of Thiazole-Based Acetamides

Compound Name/IUPAC Name Substituents (Thiazole 4-position; N-substituent) Molecular Formula Key Properties/Applications Source
N-cyclopropyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide Formyl; cyclopropyl C₉H₁₀N₂O₂S Discontinued research chemical; scaffold for drug design
N-[4-(3-chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide (Compound 14) 3-chloro-4-fluorophenyl; acetyl C₁₁H₈ClFN₂OS c-Abl kinase activator; synthesized via Hantzsch thiazole formation
N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide Formyl; 4-methoxyphenyl C₁₃H₁₂N₂O₃S Predicted collision cross-section: 177.7 Ų; SMILES: CC(=O)N(C1=CC=C(C=C1)OC)C2=NC(=CS2)C=O
N-(3,4-Dimethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide Formyl; 3,4-dimethylphenyl C₁₄H₁₄N₂O₂S Research use only; safety precautions include protective gear due to toxicity risks
N-[4-(2-pyridyl)(1,3-thiazol-2-yl)]-2-(2,4,6-trimethylphenoxy)acetamide (CPN-9) Pyridyl; 2,4,6-trimethylphenoxy C₂₀H₂₀N₂O₂S Nrf2/ARE pathway activator; potential use in oxidative stress-related diseases
SirReal2 (2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]acetamide) Sulfanyl-pyrimidinyl; naphthylmethyl C₂₂H₂₀N₄OS₂ SIRT2 inhibitor; anticancer and neurodegenerative disease research

Key Observations

Substituent Impact on Bioactivity :

  • The formyl group at the thiazole 4-position (as in the target compound) introduces an aldehyde functionality, enabling covalent interactions or further derivatization (e.g., Schiff base formation). In contrast, chloro/fluorophenyl substituents (e.g., Compound 14) enhance lipophilicity and kinase-binding affinity .
  • N-substituents dictate target selectivity. For example:

  • Aryl groups (e.g., 4-methoxyphenyl in ) contribute to π-π stacking interactions in enzyme active sites.

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura in Compound 15 ) is employed for introducing aryl/heteroaryl groups.

Biological Relevance :

  • While the target compound lacks reported bioactivity data, structural analogs show diverse applications:

  • Kinase modulation (c-Abl activators in ).
  • Epigenetic regulation (SIRT2 inhibition by SirReal2 ).
  • Antioxidant response activation (CPN-9 in ).

Biological Activity

N-cyclopropyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide is a compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a thiazole ring, which is known for its diverse biological activities. The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C9H10N2O2S
  • Molecular Weight : 198.25 g/mol

The thiazole moiety is particularly significant due to its involvement in various biological activities, including antitumor and antimicrobial effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. Additionally, the thiazole ring may facilitate interactions with various biological pathways, enhancing the compound's therapeutic potential.

Antitumor Activity

Research indicates that compounds containing thiazole rings exhibit significant antitumor properties. For example, studies have shown that thiazole derivatives can induce apoptosis in cancer cells through mechanisms involving caspase activation and poly ADP-ribose polymerase (PARP) cleavage. In a related study, compounds similar to this compound demonstrated IC50 values indicating potent activity against various cancer cell lines, including HepG2 (human liver cancer) and A549 (lung cancer) cells .

CompoundCancer Cell LineIC50 Value (µM)
N-cyclopropyl...HepG2TBD
Thiazole derivative 1A54910.56 ± 1.14
Thiazole derivative 2MCF71.61 ± 1.92

Antimicrobial Activity

Thiazole-based compounds have also been evaluated for their antimicrobial properties. The presence of the thiazole moiety has been linked to enhanced activity against various pathogens. For instance, studies have shown that certain thiazole derivatives exhibit significant inhibition against fungal strains and bacteria .

Case Studies

  • Antitumor Activity in HepG2 Cells :
    A study investigated the effects of a thiazole-containing compound on HepG2 cells. The results indicated that treatment led to a significant reduction in cell viability and induced apoptosis via caspase pathway activation .
  • Antimicrobial Efficacy :
    Another research effort focused on evaluating the antimicrobial properties of thiazole derivatives against common bacterial strains. The findings revealed that these compounds effectively inhibited bacterial growth, suggesting their potential as therapeutic agents .

Q & A

What are the recommended synthetic methodologies for preparing N-cyclopropyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide, and how can reaction conditions be optimized?

Basic Research Question
The synthesis typically involves three key steps:

Thiazole Core Formation : Condensation of α-haloketones with thioamides under acidic conditions to form the 1,3-thiazol-2-yl scaffold .

Cyclopropane Introduction : Use of cyclopropanation reagents like Simmons-Smith (CH₂I₂/Zn-Cu) or diazomethane to install the cyclopropyl group .

Formylation : Selective oxidation or formylation at the 4-position of the thiazole ring, often employing reagents like DMF/POCl₃ (Vilsmeier-Haack reaction) .
Optimization Tips :

  • Use continuous flow reactors for exothermic cyclopropanation steps to improve safety and yield .
  • Monitor reaction progress via HPLC or TLC to minimize side products (e.g., over-oxidation to carboxylic acids).

How can researchers validate the structural identity and purity of this compound?

Basic Research Question
A multi-technique approach is essential:

  • NMR Spectroscopy : Confirm the presence of the cyclopropyl group (δ 1.2–1.8 ppm for CH₂ protons) and formyl proton (δ 9.8–10.2 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with ≤ 5 ppm accuracy .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., thiazole substitution pattern) using SHELXL for refinement .

What advanced strategies are used to resolve contradictions in crystallographic data for thiazole derivatives?

Advanced Research Question
Conflicts may arise from disordered solvent molecules or twinned crystals. Mitigation methods include:

  • Data Collection : Use high-resolution synchrotron radiation (< 0.8 Å) to reduce noise .
  • Validation Tools : Apply R-value cross-validation in SHELXL and check for hydrogen-bonding consistency (e.g., N–H⋯N interactions in thiazole dimers) .
  • Complementary Techniques : Pair crystallography with DFT calculations (e.g., Gaussian09) to validate bond lengths/angles .

How can researchers evaluate the biological activity of this compound against enzyme targets like COX/LOX?

Advanced Research Question
Methodology :

In Vitro Assays :

  • COX-1/COX-2 Inhibition : Use purified enzyme isoforms and measure IC₅₀ via fluorometric kits .
  • Docking Studies : Perform AutoDock Vina to predict binding modes, focusing on π-π interactions between the thiazole ring and hydrophobic enzyme pockets .

In Vivo Models :

  • Anti-inflammatory Activity : Apply the carrageenan-induced paw edema model, dosing at 10–50 mg/kg .

What structure-activity relationship (SAR) insights exist for modifying the thiazole and cyclopropyl moieties?

Advanced Research Question
Key SAR findings from analogous compounds:

  • Thiazole Substituents :
    • 4-Formyl enhances electrophilicity, enabling Schiff base formation with lysine residues in enzymes .
    • Methyl groups at C4 improve metabolic stability but reduce solubility .
  • Cyclopropyl Group :
    • Replacing cyclopropyl with bulkier groups (e.g., tert-butyl) diminishes activity, likely due to steric hindrance .

How should researchers address discrepancies between computational predictions and experimental biological data?

Advanced Research Question
Common issues and solutions:

  • False Positives in Docking :
    • Validate with molecular dynamics (MD) simulations (e.g., 100 ns runs in GROMACS) to assess binding stability .
  • Off-Target Effects :
    • Use proteome-wide affinity profiling (e.g., CETSA) to identify unintended targets .

What are the best practices for designing derivatives to enhance solubility without compromising bioactivity?

Advanced Research Question
Strategies :

  • Polar Substituents : Introduce hydroxyl or amine groups at the cyclopropyl ring (e.g., via epoxide ring-opening) .
  • Prodrug Approaches : Convert the formyl group to a hydrolyzable imine (e.g., Schiff base with PEG) .
  • Co-Crystallization : Screen with co-formers (e.g., succinic acid) to improve aqueous solubility .

How can researchers leverage computational tools to predict physicochemical properties?

Advanced Research Question
Recommended Workflow :

LogP Calculation : Use XLogP3 for hydrophobicity estimation (target ≤3.5 for oral bioavailability) .

Topological Polar Surface Area (TPSA) : Calculate via RDKit to assess membrane permeability (ideal TPSA < 140 Ų) .

ADMET Prediction : Employ SwissADME or ADMETLab2.0 to optimize absorption and toxicity profiles .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-cyclopropyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-cyclopropyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.